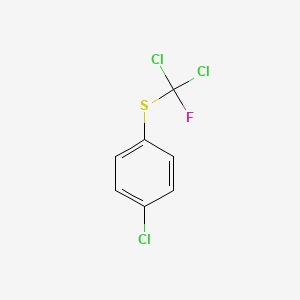
4-(Dichlorofluoromethylthio)chlorobenzene, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichlorofluoromethylthio)chlorobenzene, 95%, is an organic compound belonging to the class of chlorobenzenes. It is a colorless, volatile liquid with a pungent odor, and is used in a variety of applications in the chemical, pharmaceutical, and agricultural industries. It is also used as a reagent in laboratory experiments and has been studied extensively for its potential use in medical applications. In
Scientific Research Applications
4-(Dichlorofluoromethylthio)chlorobenzene has been studied extensively for its potential use in medical applications. It has been found to have antifungal, antiviral, and antibacterial properties, and has been used in the treatment of a variety of infectious diseases. It has also been studied as a potential chemotherapeutic agent and has been found to have activity against certain types of cancer. Additionally, it has been used in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Dichlorofluoromethylthio)chlorobenzene is not completely understood, but it is believed to act as an alkylating agent, binding to and altering the structure of nucleic acids and proteins. This can lead to the disruption of cellular processes, such as DNA replication, transcription, and translation, resulting in the death of the cell.
Biochemical and Physiological Effects
4-(Dichlorofluoromethylthio)chlorobenzene has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of fungi, bacteria, and viruses, and has been found to have cytotoxic effects on certain types of cancer cells. Additionally, it has been found to have a variety of other effects, such as the inhibition of enzymes involved in DNA replication, transcription, and translation.
Advantages and Limitations for Lab Experiments
4-(Dichlorofluoromethylthio)chlorobenzene has many advantages as a reagent in laboratory experiments. It is relatively inexpensive, has a low toxicity, and is stable under a variety of conditions. Additionally, it is easy to synthesize and can be used in a variety of synthetic reactions. However, it has some limitations. It is volatile and can be difficult to handle, and it can react with other compounds in the presence of light or heat.
Future Directions
The potential applications of 4-(Dichlorofluoromethylthio)chlorobenzene are numerous and varied. Further research is needed to better understand its mechanism of action and to identify new potential uses. Additionally, research is needed to develop more efficient and cost-effective synthetic methods for its production. Finally, research is needed to identify potential side effects and to develop methods to minimize these effects.
Synthesis Methods
4-(Dichlorofluoromethylthio)chlorobenzene can be synthesized by the reaction of chlorobenzene and thiophosgene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in a solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature.
Properties
IUPAC Name |
1-chloro-4-[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3FS/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXAASOKPBIINKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5H,7H-6-thieno[3,4-d]pyrimidine-6,6-dione](/img/structure/B6318290.png)
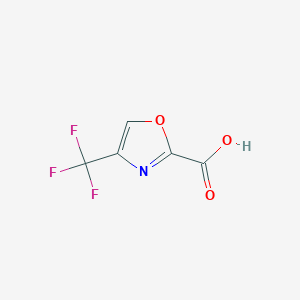

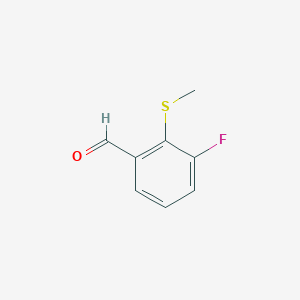
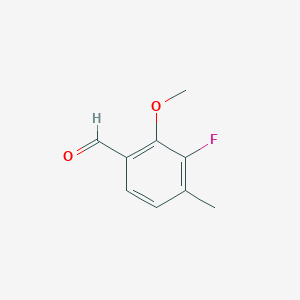

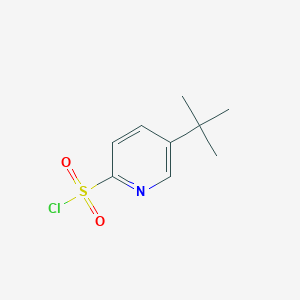

![Cycloheptyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318337.png)
![Benzyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318341.png)
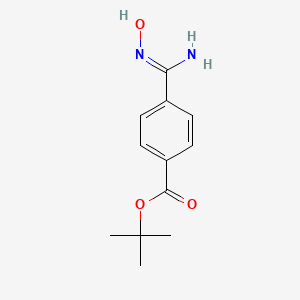
![(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318357.png)


